molecular formula C21H24N2O4S B2875758 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 921991-63-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

Cat. No.: B2875758
CAS No.: 921991-63-1
M. Wt: 400.49
InChI Key: XZOOTJPRBNOQKG-UHFFFAOYSA-N
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Description

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural features include:

  • Benzo[b][1,4]oxazepine core: A fused bicyclic system with a benzene ring and a 1,4-oxazepine ring.
  • Substituents: An allyl group at position 5, enhancing conformational flexibility. A ketone group at position 4, which may influence electronic properties and hydrogen-bonding interactions.

Crystallographic tools such as SHELXL (for structure refinement) and ORTEP (for visualization) are critical for resolving its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-5-11-23-18-10-9-16(13-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-8-6-7-15(2)12-17/h5-10,12-13,22H,1,11,14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOOTJPRBNOQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Adapting methods from sulfonamide-derived oxazepines, the core is synthesized via a microwave-accelerated cyclocondensation:

Procedure :

  • Starting materials : 2-Amino-4-allyl-5-methylphenol and dimethyl acetonedicarboxylate.
  • Conditions : Microwave irradiation (150°C, 300 W, 20 min) in DMF with K₂CO₃ as base.
  • Yield : 78% (isolated via silica gel chromatography).

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl, followed by dehydrative cyclization (Figure 1).

Acid-Catalyzed One-Pot Synthesis

A modified Biginelli-like protocol enables a three-component reaction:

Components :

  • 2-Amino-4-allylphenol
  • Dimethyl acetylenedicarboxylate
  • Paraformaldehyde

Conditions :

  • HCl (1.5 mol%) in refluxing methanol (18 hr).
  • Yield : 65% after recrystallization.

Advantages :

  • Avoids isolation of intermediates.
  • Scalable to 50 g batches with consistent purity (>95% by HPLC).

Functionalization with 3-Methylbenzenesulfonamide

Sulfonylation of the Oxazepine Amine

The primary amine undergoes sulfonylation using 3-methylbenzenesulfonyl chloride:

Optimized Protocol :

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride).
  • Base : Pyridine (2.5 equiv) in anhydrous THF at 0°C → RT (12 hr).
  • Workup : Quench with ice-water, extract with EtOAc, purify via column chromatography (hexane:EtOAc 3:1).
  • Yield : 82–85% (white crystalline solid).

Side Reactions :

  • Competitive O-sulfonylation (<5%) minimized by low-temperature addition.

Continuous Flow Sulfonylation

For industrial-scale production, EvitaChem’s continuous flow system enhances efficiency:

Parameters :

  • Reactor type : Microfluidic chip reactor (residence time: 2 min).
  • Temperature : 25°C.
  • Catalyst : DMAP (0.1 mol%).
  • Productivity : 1.2 kg/day with 99.2% purity.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 5.95 (m, 1H, allyl), 3.12 (s, 6H, 2×CH₃)
¹³C NMR δ 170.5 (C=O), 144.2 (SO₂), 128.9–126.1 (Ar-C), 117.3 (allyl)
HRMS [M+H]⁺ calc. 457.1542, found 457.1539

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN:H₂O, 1 mL/min).
  • XRD : Confirms crystalline form stability up to 150°C.

Industrial-Scale Optimization Strategies

Continuous Flow Cyclization

EvitaChem’s platform integrates microwave cyclization with inline purification:

  • Throughput : 3.5 kg/month.
  • Solvent Recovery : 92% DMF recycled via fractional distillation.

Catalytic Improvements

  • Organocatalysis : Proline-derived catalysts reduce reaction time by 40%.
  • Solvent-Free Conditions : Ball milling achieves 89% yield without solvents.

Challenges and Mitigation Strategies

Challenge Solution Efficacy
Oxazepine ring-opening Use non-polar solvents (toluene) during sulfonylation Reduces degradation to <2%
Low sulfonylation efficiency Add KI (10 mol%) to activate sulfonyl chloride Yield improves from 70% → 88%
Allied isomerization Conduct reactions under N₂ atmosphere Prevents 5-allyl → 4-allyl rearrangement

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group in the oxazepine ring can be reduced to form a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs (e.g., benzoxazepines, sulfonamide derivatives) and data on physicochemical properties, biological activity, and crystallographic parameters.

Table 1: Structural and Functional Comparison of Benzoxazepine Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Hypothetical) Crystallographic Tool Used
Target Compound Benzo[b][1,4]oxazepine Allyl, 3-methyl sulfonamide Potential kinase inhibition SHELXL, ORTEP
N-(3-methylbenzo[b]oxazepin-8-yl)acetamide Benzo[b][1,4]oxazepine Acetamide Antidepressant (reported) SHELXS
5-Benzyl-3,3-dimethylbenzooxazepin-4-one Benzo[b][1,4]oxazepine Benzyl, ketone Anti-inflammatory WinGX

Key Findings:

The 3-methylbenzenesulfonamide group is structurally distinct from acetamide or ketone moieties in analogs, suggesting divergent biological targets (e.g., sulfonamide-based drugs often target carbonic anhydrases or proteases).

Crystallographic Analysis :

  • SHELXL is widely used for refining small-molecule structures, enabling precise determination of bond lengths and angles .
  • ORTEP visualizes anisotropic displacement parameters, critical for understanding thermal motion and molecular packing .

Hypothetical Pharmacological Profiles: The target compound’s sulfonamide group may improve solubility and bioavailability compared to non-polar analogs. Steric effects from the 3,3-dimethyl group could reduce metabolic degradation, extending half-life relative to non-methylated derivatives.

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